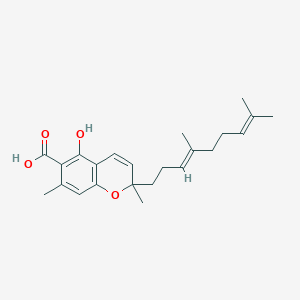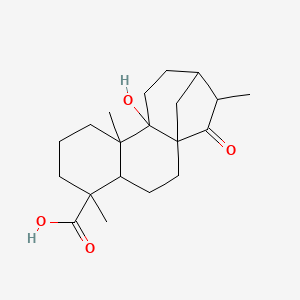![molecular formula C22H29NO3 B8261729 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B8261729.png)
2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid is a useful research compound. Its molecular formula is C22H29NO3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic routes and reaction conditions: : The synthesis of 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations such as cyclization, oxidation, and methylation. The reaction conditions can vary but generally require specific catalysts, controlled temperatures, and pressures to ensure the desired product is obtained with high purity.
Industrial production methods: : Industrial production of this compound often involves scaling up the laboratory procedures with adjustments to ensure cost-effectiveness and safety. Key considerations include the optimization of reaction conditions, the use of efficient purification techniques, and the management of waste products.
化学反应分析
Types of reactions it undergoes
Oxidation: This compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents used in these reactions include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reduction reactions, which involve the addition of hydrogen or the removal of oxygen, are also possible. Typical reagents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.
Substitution: Substitution reactions, where one atom or group of atoms is replaced by another, can occur under specific conditions. Reagents such as halogens and nucleophiles are often employed in these reactions.
Common reagents and conditions used in these reactions: : Oxidation: Oxygen, hydrogen peroxide, potassium permanganate. Reduction: Hydrogen gas, lithium aluminum hydride, sodium borohydride. Substitution: Halogens, nucleophiles.
Major products formed from these reactions: : Oxidation: The products can include various oxygenated derivatives. Reduction: The products often include reduced versions of the compound. Substitution: Depending on the substituents used, a range of different compounds can be formed.
Scientific Research Applications: : 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid is utilized in several scientific research applications:
Chemistry: : In chemistry, it is studied for its unique structure and reactivity, which can provide insights into the behavior of complex organic molecules.
Biology: : In biology, this compound is explored for its potential interactions with biological macromolecules and its effects on various biological processes.
Medicine: : It is investigated in medicine for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: : In industry, this compound may be used as a precursor or intermediate in the synthesis of other valuable compounds.
Mechanism of Action: : The mechanism by which this compound exerts its effects involves interaction with specific molecular targets in cells. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways. The precise molecular pathways involved can vary depending on the specific context and application of the compound.
Comparison with Similar Compounds: : When compared with other similar compounds, this compound stands out for its unique structural features and reactivity. Similar compounds include other complex organic molecules with multiple rings and functional groups. the specific arrangement of atoms and the resulting chemical properties make this compound particularly interesting for research and application. Some of these similar compounds might include various polycyclic or heterocyclic compounds that share certain structural elements.
属性
IUPAC Name |
2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVMXQKVRURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
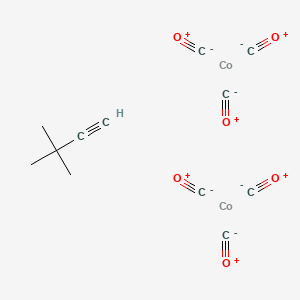
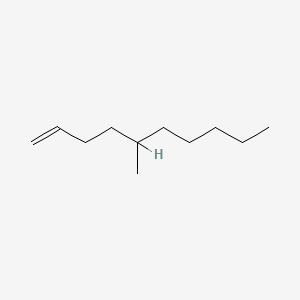
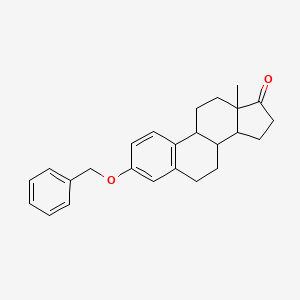
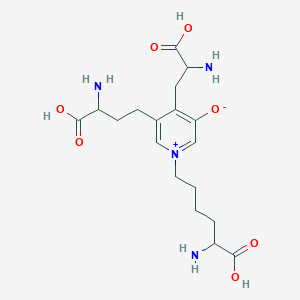
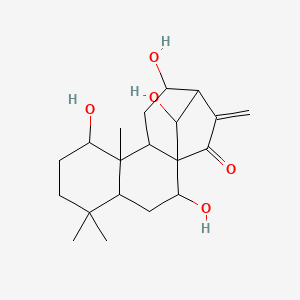
![(2S,3R,4S,5S,6R)-2-({2-[(1S,3aR,3bR,5aR,7S,9aR,9bR,11R,11aR)-7-{[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-11-hydroxy-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-en-2-yl}oxy)-6-({[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B8261693.png)

![(15Z)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B8261706.png)
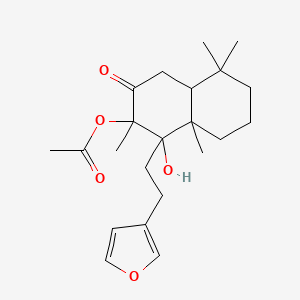
![[3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8261720.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-2H-furan-5-one](/img/structure/B8261721.png)
![16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid](/img/structure/B8261723.png)
